1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique molecular structure, which includes a fluorinated thiolane ring and a pyrimidine dione moiety. This compound is known for its potential use in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione involves multiple steps, including the formation of the thiolane ring and the introduction of the fluorine atom. The process typically starts with the preparation of the thiolane ring through a cyclization reaction. The hydroxyl and hydroxymethyl groups are then introduced via selective oxidation and reduction reactions. The final step involves the attachment of the pyrimidine dione moiety through a condensation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: Similar structure but with a tetrahydrofuran ring instead of a thiolane ring.
1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]pyrimidine-2,4-dione: Another similar compound with a methyltetrahydrofuran ring.
Uniqueness
The uniqueness of 1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione lies in its thiolane ring, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C10H13FN2O4S |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4S/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7?,9+/m1/s1 |
InChI Key |
RCDAZGNPWLZONT-AGGUXCKUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H](C([C@H](S2)CO)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)F |
Origin of Product |
United States |
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